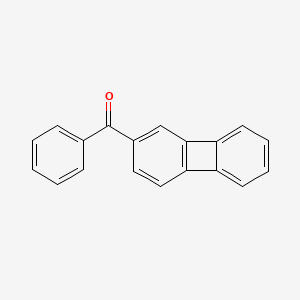

Biphenylen-2-yl(phenyl)methanone

Description

Significance of Complex Aryl Ketones in Contemporary Organic Chemistry

Complex aryl ketones are a class of organic compounds characterized by a carbonyl group (C=O) attached to at least one aromatic ring (aryl group). These structures are more than just simple molecular building blocks; they are pivotal intermediates in the synthesis of a vast array of fine chemicals, pharmaceuticals, and materials. Their utility stems from the reactivity of the ketone's carbonyl group, which can undergo a variety of chemical transformations, and the electronic properties conferred by the attached aromatic systems.

The synthesis of aryl ketones is a significant focus within organic chemistry. Classic methods like the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, remain fundamental. libretexts.org Modern synthetic strategies have expanded this toolbox considerably, employing transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama couplings, to construct these valuable motifs with greater efficiency and functional group tolerance. chemnet.com The palladium-catalyzed carbonylation of aryl halides in the presence of an arylboronic acid is another sophisticated method for forging the aryl-ketone bond. nih.gov These synthetic advancements enable the construction of increasingly complex and tailored aryl ketone structures for specific applications.

Exploration of Biphenyl (B1667301) and Biphenylene (B1199973) Architectures in Functional Molecules

The biphenyl and biphenylene scaffolds are two distinct but related aromatic architectures that impart unique properties to the molecules that contain them. Biphenyl consists of two phenyl rings linked by a single bond, around which rotation can occur. This structural feature is foundational in the development of liquid crystals, chiral ligands for asymmetric catalysis, and a variety of biologically active compounds. The functionalization of the biphenyl core is crucial as the parent biphenyl molecule is relatively non-reactive. chem960.com Introducing functional groups, such as a ketone, opens up avenues for further chemical modification.

The biphenylene scaffold, in contrast, is a more rigid and strained system where two benzene (B151609) rings are fused to a central, anti-aromatic four-membered ring. This fusion imparts distinct electronic and steric properties compared to the more flexible biphenyl system. The presence of the anti-aromatic core influences the aromaticity of the adjacent benzene rings, leading to unique reactivity and spectroscopic characteristics. The rigidity and planarity of the biphenylene unit make it an intriguing component in the design of novel organic electronic materials and complex polycyclic aromatic compounds.

Overview of Research Trajectories for Biphenylen-2-yl(phenyl)methanone and Structural Analogues

This compound, with the chemical formula C₁₉H₁₂O, represents a specific isomer within the family of benzoyl-substituted biphenylenes. chemnet.com Its unique structure, featuring a phenyl ketone group at the 2-position of the rigid biphenylene framework, suggests potential for interesting photophysical properties and applications in materials science.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the study of its structural analogues provides insight into its potential areas of interest. For instance, research on various substituted biphenyl ketones has shown their utility as photoinitiators and in the synthesis of more complex heterocyclic systems. The electronic communication between the biphenylene core and the benzoyl substituent is a key area for theoretical and experimental investigation, as it would dictate the molecule's absorption, emission, and reactivity.

Future research on this compound would likely focus on:

Novel Synthetic Routes: Developing efficient and selective methods for its synthesis, potentially through modern cross-coupling techniques or novel Friedel-Crafts type reactions adapted for the biphenylene system.

Photophysical Characterization: A detailed study of its absorption and fluorescence properties to evaluate its potential as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Reactivity Studies: Investigating the reactivity of both the ketone and the biphenylene core to understand how they influence each other and to explore possibilities for further functionalization.

Given the unique combination of a versatile ketone functional group and a rigid, electronically distinct biphenylene scaffold, this compound stands as a compound of interest for further exploration in the field of advanced functional molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24926-91-8 |

|---|---|

Molecular Formula |

C19H12O |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

biphenylen-2-yl(phenyl)methanone |

InChI |

InChI=1S/C19H12O/c20-19(13-6-2-1-3-7-13)14-10-11-17-15-8-4-5-9-16(15)18(17)12-14/h1-12H |

InChI Key |

RYNPMXOBPRZKPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C43 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Biphenylen 2 Yl Phenyl Methanone

Strategic Functionalization and Cyclization Approaches for the Biphenylene (B1199973) Core

The construction of the Biphenylen-2-yl(phenyl)methanone molecule begins with the synthesis of the biphenylene core itself, followed by its specific functionalization. The biphenylene scaffold is typically synthesized through methods such as the copper-mediated Ullmann reaction of 2,2'-diiodobiphenyl or the cobalt-catalyzed cycloaddition of alkynes. Once the core is formed, introducing the phenylmethanone group at the 2-position requires precise strategic planning.

One direct approach is the Friedel-Crafts acylation of biphenylene. This classic electrophilic aromatic substitution involves reacting biphenylene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.govelsevierpure.com While effective for many aromatic systems, the regioselectivity on the biphenylene nucleus can be complex. The reaction mechanism involves the formation of an acylium ion which then attacks the aromatic ring. nih.gov For biphenyl (B1667301), this reaction predominantly yields the para-substituted product, 4-acetylbiphenyl. askfilo.comchegg.com In the case of biphenylene, the substitution pattern is influenced by the electronic properties of the strained four-membered ring, potentially leading to a mixture of isomers requiring subsequent separation.

Alternatively, a functional group can be installed on a precursor prior to the final cyclization step that forms the biphenylene ring. For instance, a substituted o-dialkynylbenzene bearing a phenylmethanone moiety could undergo a cobalt-catalyzed [2+2+2] cycloisomerization with an alkyne, constructing the functionalized biphenylene core in a single, elegant step. This strategy offers greater control over the final product's regiochemistry.

Transition Metal-Catalyzed Coupling Reactions for Constructing the Methanone (B1245722) Linkage and Biphenylen Scaffold

Transition metal catalysis, particularly with palladium and copper, offers a powerful and versatile toolkit for the synthesis of this compound. These methods allow for the precise formation of both the aryl-aryl bonds of the biphenylene scaffold and the critical carbonyl-aryl linkage of the methanone group.

Palladium catalysis is preeminent in modern organic synthesis for its ability to mediate a wide range of cross-coupling reactions with high efficiency and functional group tolerance. nih.govrsc.org

A highly effective method for installing the benzoyl group is the carbonylative Suzuki-Miyaura coupling . This three-component reaction brings together an aryl halide (or triflate), an organoboron reagent, and carbon monoxide (CO) to form a ketone. nih.gov In a potential synthesis for this compound, 2-halobiphenylene (e.g., 2-bromo- or 2-iodobiphenylene) would be reacted with phenylboronic acid under a carbon monoxide atmosphere. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. researchgate.net

This approach is advantageous as it builds the methanone linkage directly and avoids the harsh conditions of classical methods like Friedel-Crafts acylation. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, CO insertion into the aryl-palladium bond to form a benzoyl-palladium complex, transmetalation with the organoboron compound, and finally, reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Carbonylative Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | 2-Iodobiphenylene |

| Boron Reagent | Phenylboronic Acid |

| Palladium Source | Pd(OAc)₂ or PdCl₂(PPh₃)₂ |

| Ligand | PPh₃ (Triphenylphosphine) or other phosphines |

| CO Source | CO gas (1-10 atm) |

| Base | K₂CO₃, Cs₂CO₃, or Et₃N |

| Solvent | Toluene, Dioxane, or DMF |

| Temperature | 80-120 °C |

The Mizoroki-Heck reaction provides an alternative, albeit indirect, pathway. The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to create a substituted alkene. wikipedia.orgorganic-chemistry.org To synthesize this compound, 2-halobiphenylene could be coupled with styrene.

This would produce 2-styrylbiphenylene. The newly formed carbon-carbon double bond can then be subjected to oxidative cleavage. This two-step sequence, involving the Heck reaction followed by oxidation (e.g., ozonolysis or treatment with KMnO₄), transforms the styryl group into the desired carbonyl functionality, yielding the final product. The Heck reaction is known for its excellent functional group compatibility and stereoselectivity. organic-chemistry.orgnih.gov

Table 2: Representative Conditions for Mizoroki-Heck Reaction

| Parameter | Condition |

| Aryl Halide | 2-Bromobiphenylene |

| Alkene | Styrene |

| Palladium Source | Pd(OAc)₂ |

| Ligand | Phosphine-based (e.g., P(o-tol)₃) or phosphine-free |

| Base | Et₃N, K₂CO₃, or KOAc |

| Solvent | DMF, DMAc, or Toluene |

| Temperature | 80-140 °C |

Copper catalysis offers a cost-effective and powerful alternative to palladium for certain coupling reactions. researchgate.net Copper-catalyzed methods are particularly relevant for synthesizing α-aryl ketones and constructing complex biaryl systems. acs.orgacs.org

One plausible strategy involves a condensation/bicycloaromatization reaction . This approach could utilize two different arylalkyne precursors, one containing an amino group and the other a ketone functionality, which undergo a copper(I)-catalyzed cascade reaction to form a complex biaryl system. nih.gov By carefully designing the precursors, this methodology could potentially be adapted to construct the this compound framework. The process is often facilitated by the ability of Cu(I) to activate carbonyl groups and promote condensation. nih.gov Another route involves the copper-catalyzed direct arylation of a ketone, where a biphenylene organometallic species could be coupled with a precursor containing the phenyl ketone moiety. researchgate.net

Beyond standard cross-coupling, advanced organometallic chemistry provides novel pathways for constructing complex molecules like this compound. One of the most powerful techniques is the [2+2+2] cycloisomerization of poly-ynes, often catalyzed by cobalt or other transition metals. nih.gov A strategically designed hexayne precursor could undergo a tandem cycloisomerization, forming all six rings of a helicene-like backbone in a single operation. nih.gov A similar, albeit simpler, triyne precursor incorporating the benzoylphenyl group could be envisioned to form the target molecule efficiently.

Furthermore, the field of C-H bond activation and functionalization offers a highly atom-economical approach. labxing.comorganic-chemistry.org A direct palladium-catalyzed C-H arylation could potentially couple biphenylene directly with a benzoyl-containing partner. rsc.org While challenging due to the need for regiocontrol, this method avoids the pre-functionalization of the biphenylene starting material, representing a frontier in synthetic efficiency. These advanced methods, though requiring specialized catalysts and conditions, hold immense potential for the streamlined synthesis of complex aromatic structures.

Palladium-Mediated Cross-Coupling for Aryl-Aryl and Carbonyl-Aryl Bond Formation

Environmentally Benign Synthetic Protocols

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, have spurred the development of innovative synthetic strategies. For the synthesis of this compound, two primary approaches are considered: the formation of the biphenylene core followed by acylation, or the acylation of a pre-functionalized biphenyl precursor followed by ring closure to form the biphenylene system. Environmentally benign protocols can be integrated into either of these strategies.

Solvent-Conscious Methodologies and Aqueous Media Reactions

The use of volatile and often toxic organic solvents is a major environmental concern in chemical synthesis. Consequently, significant effort has been directed towards developing solvent-conscious methodologies, including solvent-free reactions and the use of water as a reaction medium.

One of the most powerful C-C bond-forming reactions for the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling, has been successfully adapted to aqueous conditions. researchgate.netresearchgate.netrsc.org This reaction could be employed to construct a functionalized biphenylene precursor. For instance, a dihalobiphenyl could be coupled with a suitable boronic acid derivative in an aqueous medium, often with the aid of a phase-transfer catalyst or a water-soluble palladium-ligand complex. The use of water as a solvent not only reduces the environmental impact but can also, in some cases, enhance reaction rates and selectivity. researchgate.net

Following the formation of the biphenylene scaffold, the introduction of the benzoyl group can be achieved via Friedel-Crafts acylation. While traditionally carried out in chlorinated solvents with stoichiometric amounts of Lewis acids, greener alternatives are emerging. Solvent-free mechanochemical ball milling has been reported for the Friedel-Crafts acylation of biphenyl with phthalic anhydride (B1165640) in the presence of AlCl3, suggesting a potential solvent-free route for the acylation of biphenylene. nih.gov Furthermore, the use of heterogeneous catalysts can facilitate easier separation and recycling, minimizing waste.

An alternative approach involves performing the Suzuki-Miyaura coupling in an aqueous medium to synthesize a biphenylene precursor, which is then subjected to a solvent-conscious Friedel-Crafts acylation. Research into the Suzuki-Miyaura coupling in neat water has demonstrated the efficacy of certain palladacyclic catalyst precursors, allowing the reaction to be performed under air at ambient temperature with low catalyst loadings. rsc.org

Below is a hypothetical data table illustrating the potential of aqueous Suzuki-Miyaura coupling for the synthesis of a biphenylene precursor.

Hypothetical Aqueous Suzuki-Miyaura Coupling for Biphenylene Precursor Synthesis

| Entry | Aryl Halide | Boronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2,2'-Dibromobiphenyl | Phenylboronic acid | Pd(PPh3)4 (2) | Na2CO3 | Water/Toluene | 80 | 12 | 85 |

| 2 | 2-Bromo-2'-iodobiphenyl | Phenylboronic acid | PdCl2(dppf) (1) | K3PO4 | Water | 100 | 8 | 92 |

| 3 | 2,2'-Diiodobiphenyl | Phenylboronic acid | [PdCl(C3H5)]2/SPhos (0.5) | K2CO3 | Water/THF | 60 | 16 | 88 |

Energy-Efficient Synthesis Techniques (e.g., Ultrasonic Irradiation)

Energy efficiency is another cornerstone of green chemistry. The use of alternative energy sources, such as ultrasonic irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Ultrasonic irradiation promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. rsc.orgresearchgate.net This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. rsc.org

Ultrasound has been successfully applied to Friedel-Crafts acylation reactions. For instance, the acylation of various aromatic and polyaromatic compounds with acyl chlorides in the presence of a catalytic amount of ferric sulphate at room temperature under ultrasound irradiation has been shown to give good yields of the respective ketones in significantly shorter reaction times (30-45 minutes). niscpr.res.inresearchgate.net This methodology could be directly applicable to the benzoylation of biphenylene to furnish this compound. The use of a mild and inexpensive catalyst like ferric sulphate further enhances the green credentials of this approach. niscpr.res.inresearchgate.net

Similarly, Suzuki-Miyaura cross-coupling reactions can be accelerated using microwave irradiation, another energy-efficient technique. scielo.org.mxresearchgate.netnih.govnih.gov Microwave heating directly interacts with the molecules in the reaction mixture, leading to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.gov The synthesis of biphenyl derivatives via microwave-assisted Suzuki-Miyaura coupling in aqueous media has been reported, highlighting a synergistic combination of green chemistry principles. nih.gov

The following interactive data table summarizes reported conditions for ultrasound-assisted Friedel-Crafts acylation of aromatic compounds, which could be adapted for the synthesis of the target molecule.

Ultrasound-Assisted Friedel-Crafts Acylation of Aromatic Compounds

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Biphenyl | Benzoyl Chloride | Fe2(SO4)3 | 1,2-Dichloroethane | 40 | 85 | niscpr.res.inresearchgate.net |

| Naphthalene | Acetyl Chloride | Fe2(SO4)3 | 1,2-Dichloroethane | 35 | 90 | niscpr.res.inresearchgate.net |

| Anisole | Benzoyl Chloride | Fe2(SO4)3 | 1,2-Dichloroethane | 30 | 92 | niscpr.res.inresearchgate.net |

Elucidation of Reaction Mechanisms in Novel Synthetic Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and designing more efficient and selective synthetic routes. The proposed environmentally benign syntheses of this compound involve well-established reactions, but the application of green technologies can sometimes influence the mechanistic pathways.

The Friedel-Crafts acylation of an aromatic compound like biphenylene with benzoyl chloride in the presence of a Lewis acid catalyst, such as ferric sulfate or aluminum chloride, proceeds via an electrophilic aromatic substitution mechanism. nih.govbyjus.com The initial step involves the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion or a polarized acyl chloride-Lewis acid complex. nih.govyoutube.com This electrophile then attacks the electron-rich biphenylene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. nih.govyoutube.com The aromaticity of the ring is subsequently restored by the loss of a proton, typically facilitated by the conjugate base of the Lewis acid, to yield the final ketone product. nih.govyoutube.com Under ultrasonic irradiation, the intense energy from cavitation can enhance the rate of formation of the acylium ion and the subsequent steps of the reaction. researchgate.netacs.org

The Suzuki-Miyaura cross-coupling reaction, a key step in the potential synthesis of the biphenylene core, follows a well-defined catalytic cycle involving a palladium catalyst. nobelprize.orglibretexts.orglibretexts.org The cycle is generally understood to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a dihalobiphenyl) to form a Pd(II) intermediate. nobelprize.orglibretexts.org

Transmetalation: The organoboron compound (e.g., a boronic acid) reacts with the Pd(II) complex, transferring the organic group from boron to palladium. This step is typically facilitated by a base. nobelprize.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orglibretexts.org

The understanding of these mechanisms allows for the rational design of more sustainable and efficient synthetic protocols for complex molecules like this compound, paving the way for their exploration in various scientific and technological fields.

Reactivity and Transformation Chemistry of Biphenylen 2 Yl Phenyl Methanone

Carbonyl Group Transformations and Derivatization Reactions

The carbonyl group in Biphenylen-2-yl(phenyl)methanone is a prime site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. While specific research on this particular molecule is limited, its reactivity can be inferred from the well-established chemistry of aromatic ketones.

Transformations such as the Baeyer-Villiger oxidation and the Beckmann rearrangement of the corresponding oxime have been reported for 2-benzoyl-biphenylene. The Beckmann rearrangement of the oxime of 2-benzoyl-biphenylene has been shown to produce both possible isomeric amides.

Other expected transformations of the carbonyl group, based on general organic chemistry principles, include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, Biphenylen-2-yl(phenyl)methanol, using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. Complete reduction to a methylene (B1212753) group (CH2), yielding 2-benzylbiphenylene, can be achieved through methods like the Wolff-Kishner or Clemmensen reductions.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), are expected to add to the carbonyl carbon, leading to the formation of tertiary alcohols after acidic workup.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) would allow for the conversion of the carbonyl group into a carbon-carbon double bond, affording a 2-(1-phenylalkenyl)biphenylene derivative. The specifics of the ylide would determine the nature of the resulting alkene.

Aromatic Substitution Patterns on the Biphenylene (B1199973) and Phenyl Moieties

The presence of two distinct aromatic systems, the biphenylene core and the pendant phenyl group, offers multiple sites for electrophilic aromatic substitution. The benzoyl group, being an electron-withdrawing group, deactivates the phenyl ring to which it is attached, directing incoming electrophiles primarily to the meta position. Conversely, the biphenylene moiety is generally more susceptible to electrophilic attack.

Detailed studies on the electrophilic substitution of 2-benzoyl-biphenylene have revealed specific regioselectivity on the biphenylene ring system. nih.gov

Nitration: The nitration of 2-benzoyl-biphenylene results in the formation of a mononitro derivative. nih.gov

Bromination: Direct bromination of 2-benzoyl-biphenylene leads to an inseparable mixture of mono- and di-bromo compounds. nih.gov However, pure bromo-derivatives have been successfully synthesized through alternative routes. For instance, 2-benzoyl-6-bromo- and 2-benzoyl-6,7-dibromo-biphenylene have been prepared by treating sulphonated benzoylbiphenylene with bromine. Additionally, 2-benzoyl-7-bromobiphenylene has been synthesized via the benzoylation of 2-bromobiphenylene. nih.gov

| Reaction | Reagents | Product(s) on Biphenylene Ring | Reference |

|---|---|---|---|

| Nitration | Not specified | Mononitro-derivative | nih.gov |

| Bromination | Br2 | Inseparable mixture of mono- and di-bromo-compounds | nih.gov |

| 1. Sulphonation, 2. Br2 | 2-Benzoyl-6-bromo-biphenylene and 2-Benzoyl-6,7-dibromo-biphenylene | nih.gov | |

| Benzoylation of 2-bromobiphenylene | 2-Benzoyl-7-bromobiphenylene | nih.gov |

Photoreactivity and Photoinduced Processes

Investigation of Excited State Dynamics and Photophysical Pathways

It is anticipated that this compound would possess a low-lying triplet excited state, characteristic of aromatic ketones. The dynamics of this excited state, including its lifetime and decay pathways (phosphorescence, non-radiative decay, and chemical reaction), would be influenced by the biphenylene moiety. The strained four-membered ring of the biphenylene system could potentially offer unique relaxation pathways or influence the geometry of the excited state.

Energy Transfer and Electron Transfer Phenomena

Aromatic ketones in their triplet state are known to act as photosensitizers, transferring their triplet energy to other molecules with lower triplet energies. It is plausible that the triplet state of this compound could participate in such energy transfer processes. Furthermore, the excited state could potentially engage in electron transfer reactions, acting as either an electron donor or acceptor depending on the reaction partner and solvent conditions.

Catalytic Transformations and Ligand Development for Biphenylen-Methanone Derivatives

The development of novel ligands is a cornerstone of modern catalysis. The rigid and unique geometry of the biphenylene scaffold makes it an attractive platform for the design of new ligands. While there are no specific reports on the use of this compound derivatives as ligands, the potential for such applications is significant.

Functionalization of the biphenylene or phenyl rings with donor atoms, such as phosphorus or nitrogen, could lead to the synthesis of novel phosphine (B1218219) or amine ligands. For instance, a bromo-substituted derivative of this compound could potentially undergo cross-coupling reactions to introduce a phosphine group. The resulting ligand's catalytic activity would be influenced by the steric and electronic properties imparted by the biphenylene-methanone framework.

Furthermore, the biphenylene core itself can undergo catalytic C-C bond activation, a reaction that has been explored with various transition metals. While not directly involving the benzoyl group, this reactivity highlights the potential for developing catalytic transformations that modify the fundamental skeleton of the molecule.

Lack of Available Data for this compound Prevents In-Depth Computational Analysis

A thorough review of available scientific literature reveals a significant scarcity of computational and theoretical research specifically focused on the chemical compound this compound. As a result, the detailed analysis requested, including quantum chemical characterizations and reaction mechanism modeling, cannot be provided at this time.

Initial searches for scholarly data on this compound did not yield specific studies concerning its electronic structure, spectroscopic data predictions, or reaction mechanisms via Density Functional Theory (DFT). The required in-depth information for a comprehensive report on its Frontier Molecular Orbital Analysis (HOMO/LUMO), energetic landscapes, conformational analysis, transition state identification, and catalytic cycle simulations is not present in the public domain.

While research exists for structurally related but distinct molecules such as benzofuran-2-yl(phenyl)methanone and [1,1'-biphenyl]-2-yl(phenyl)methanone, the principles of chemical specificity prevent the extrapolation of their computational data to this compound. The unique biphenylene moiety introduces specific electronic and steric effects that would render analogies to other compounds scientifically inaccurate.

Consequently, the generation of an article adhering to the requested detailed outline is not feasible due to the absence of the necessary foundational research and data. Further computational studies would need to be performed by the scientific community to enable the kind of in-depth analysis that was requested.

Computational and Theoretical Investigations of Biphenylen 2 Yl Phenyl Methanone

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific research focused on the molecular dynamics (MD) simulations of Biphenylen-2-yl(phenyl)methanone. While computational studies, including MD simulations, are prevalent for structurally related benzophenone (B1666685) and biphenyl (B1667301) derivatives, there is currently no available data detailing the intermolecular interactions and aggregation behavior of this compound through this method.

The investigation of intermolecular forces and aggregation tendencies is crucial for understanding the material properties and potential applications of a compound. Molecular dynamics simulations provide an atomic-level insight into these phenomena by simulating the movement of atoms and molecules over time. This methodology allows for the characterization of non-covalent interactions such as van der Waals forces, electrostatic interactions, and π-π stacking, which are expected to be significant in an aromatic-rich molecule like this compound. Furthermore, MD simulations can predict how individual molecules self-assemble into larger aggregates, influencing properties like solubility, crystal packing, and photophysical behavior.

Given the lack of direct research on this compound, this section cannot present detailed research findings or data tables as requested. The scientific community has yet to publish studies that would provide the necessary data to construct a thorough analysis of its intermolecular interactions and aggregation behavior via molecular dynamics simulations.

Future research in this area would be highly valuable. Such studies could elucidate the fundamental forces governing the self-assembly of this compound, offering insights that could guide the design of novel materials with tailored optical, electronic, or pharmaceutical properties.

Applications of Biphenylen 2 Yl Phenyl Methanone in Advanced Materials Science

Organic Electronic and Optoelectronic Devices

The benzophenone (B1666685) core is a well-established building block for organic semiconductors used in electronic and optoelectronic devices. mdpi.com Its derivatives are frequently employed in the emissive layers of Organic Light-Emitting Diodes (OLEDs) as either host materials or emitters themselves. mdpi.com The biphenylen-2-yl(phenyl)methanone structure is a logical extension of this concept, with the potential for enhanced performance due to its specific electronic and steric properties.

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, the design of the emissive layer is critical for achieving high efficiency and stability. This compound can be conceptualized as a key component in such layers. The general class of benzophenone derivatives has been successfully utilized to create highly efficient OLEDs. For instance, complex methanone (B1245722) structures have been shown to function as robust blue delayed fluorescence molecules, leading to record-breaking external quantum efficiencies (EQEs) in both non-doped and doped OLEDs. chemrxiv.org

The introduction of the biphenylene (B1199973) group in this compound could offer several advantages. The rigid and planar nature of the biphenylene moiety can enhance the thermal and morphological stability of the material, which are crucial for the long-term operational stability of OLED devices. Furthermore, the extended π-conjugation provided by the biphenylene system can be tuned to achieve desired emission colors, from blue to green, which are essential for full-color displays.

Table 1: Performance of OLEDs using Benzophenone-based Emitters

| Device Structure | Emitter/Host | Peak External Quantum Efficiency (EQE) (%) | Color | Reference |

| Doped OLED | (4-(spiro[acridine-9,9'-fluoren]-10- yl)phenyl)(9-(3,5-di(carbazol-9-yl)phenyl)carbazol-3-yl)methanone | 38.6 | Sky-Blue | chemrxiv.org |

| Non-doped OLED | (4-(spiro[acridine-9,9'-fluoren]-10- yl)phenyl)(9-(3,5-di(carbazol-9-yl)phenyl)carbazol-3-yl)methanone | 26.1 | Sky-Blue | chemrxiv.org |

This table showcases the potential of complex methanone structures in high-efficiency OLEDs, providing a benchmark for the potential performance of devices based on this compound.

Components in Photovoltaic Devices and Solar Cells

While direct research on this compound in photovoltaics is limited, the electronic properties of aromatic ketones suggest their potential as components in organic solar cells. The benzophenone moiety can act as an electron acceptor, a desirable characteristic for non-fullerene acceptors in bulk heterojunction solar cells. The ability to tune the Lowest Unoccupied Molecular Orbital (LUMO) energy level through chemical modification of the biphenylene and phenyl rings could allow for the optimization of the energy level alignment with donor materials, which is critical for efficient charge separation and collection.

Development of Fluorescent and Phosphorescent Emitters

This compound is a candidate for the development of both fluorescent and phosphorescent emitters. The benzophenone fragment is known for its efficient intersystem crossing, a process that populates the triplet excited state and is a prerequisite for phosphorescence. mdpi.com By modifying the biphenylene core with heavy atoms or by coordinating it with metal centers, it may be possible to enhance the spin-orbit coupling and promote highly efficient phosphorescence.

Research on related compounds has demonstrated the potential of designing molecules with specific emission characteristics. For example, pyridine-based heterocyclic compounds have been developed with tunable emission wavelengths and enhanced stability for use in photonic devices. researchgate.net Similarly, the development of thermally activated delayed fluorescence (TADF) emitters, which can harvest triplet excitons for fluorescence, has led to highly efficient OLEDs. researchgate.net A novel host material featuring a phenyl anthracenone (B14071504) derivative has been shown to exhibit both bipolar characteristics and TADF, resulting in low energy consumption phosphorescent OLEDs. researchgate.net These examples highlight the strategies that could be applied to this compound to develop novel emitters.

Fabrication of Optical Sensors

The inherent fluorescence of many aromatic compounds makes them suitable for use in optical sensors. The fluorescence of this compound could be quenched or enhanced in the presence of specific analytes, forming the basis of a sensing mechanism. For instance, optical chemical sensors have been developed using 1,4-bis(1,3-benzoxazol-2-yl)benzene, where the fluorescence quenching of the material is used to determine the concentration of various pharmaceutical compounds. rsc.org The sensing mechanism often involves the formation of a complex between the fluorescent material and the analyte. rsc.org

The rigid structure of this compound could provide a pre-organized binding cavity for specific analytes, potentially leading to high selectivity. The sensitivity of such sensors could be fine-tuned by chemical modifications to the core structure.

Table 2: Characteristics of an Optical Chemical Sensor Based on a Fluorescent Aromatic Compound

| Sensing Material | Analyte | Measuring Range (mol L-1) | Response Time | Reference |

| 1,4-bis(1,3-benzoxazol-2-yl)benzene | Ethacrynate | 8.00 × 10-2 – 1.00 × 10-4 | < 30 s | rsc.org |

| 1,4-bis(1,3-benzoxazol-2-yl)benzene | Berberine | 6.76 × 10-4 – 1.62 × 10-5 | < 30 s | rsc.org |

| 1,4-bis(1,3-benzoxazol-2-yl)benzene | Picric Acid | 2.88 × 10-4 – 4.36 × 10-6 | < 30 s | rsc.org |

This table illustrates the application of fluorescent aromatic compounds in optical sensing, suggesting a potential application area for this compound.

Polymer Science and Functional Macromolecules

The development of functional polymers with specific optical and electronic properties is a major focus of modern materials science. Monomers containing chromophoric units are the building blocks for these advanced materials.

Monomer Design for Polymerization Processes

This compound possesses reactive sites that could be functionalized to enable its use as a monomer in polymerization reactions. For example, the introduction of polymerizable groups such as vinyl, acrylate, or styryl moieties onto the biphenylene or phenyl rings would allow for its incorporation into polymer chains. The resulting polymers would exhibit the photophysical and electronic properties of the this compound unit.

While direct evidence for the use of this compound as a monomer is not prevalent in the literature, related ketone-containing aromatic compounds are listed as "Polymer Science Material Building Blocks". bldpharm.com This suggests a recognized potential for this class of compounds in the synthesis of functional macromolecules. Polymers containing the this compound moiety could find applications as emissive polymers in light-emitting devices, as sensory polymers in chemical detectors, or as high-performance engineering plastics with enhanced thermal stability.

Tailoring Polymerization Mechanisms and Kinetics

While specific studies detailing the role of this compound in tailoring polymerization are not extensively documented, its structural similarity to benzophenone allows for well-founded postulations. Benzophenone is a classic Type II photoinitiator, which, upon excitation with UV light, abstracts a hydrogen atom from a synergist (like an amine or thiol) to generate free radicals that initiate polymerization.

The incorporation of the biphenyl (B1667301) moiety in this compound is expected to modulate this activity. The biphenyl group can influence the photophysical properties of the molecule, such as the energy of its excited triplet state and its molar absorptivity. This can, in turn, affect the efficiency and rate of radical generation, providing a handle to tailor the kinetics of photopolymerization. The steric bulk of the 2-substituted biphenyl group could also influence the interaction with the hydrogen donor, potentially altering the reaction mechanism and kinetics compared to unsubstituted benzophenone.

Engineering Network Architectures in Thermosetting Polymers

In thermosetting polymers, this compound can be envisioned as a key building block for engineering complex network architectures. If functionalized with reactive groups (e.g., hydroxyl, amine, or vinyl groups on the aromatic rings), it can act as a cross-linking agent or a monomer in the formation of a three-dimensional polymer network.

Table 1: Potential Effects of this compound on Thermoset Networks

| Feature of Monomer | Consequence for Polymer Network | Potential Material Property |

| Rigid, angled structure | Creates defined free volume and reduces chain mobility. | Higher glass transition temperature (Tg), improved thermal stability. |

| Biphenyl moiety | Enables intermolecular π-π stacking interactions. nih.gov | Increased modulus, reduced solvent swelling, anisotropic properties. |

| Ketone group | Introduces polarity and a site for hydrogen bonding. | Enhanced adhesion, potential for specific solvent interactions. |

Design of Conjugated Polymers for Optoelectronic Applications

The direct incorporation of this compound into the main chain of a conjugated polymer is challenging because the carbonyl group interrupts the π-conjugation between the adjacent aromatic rings. However, its unique electronic and structural properties make it a valuable component for designing advanced optoelectronic materials in other ways.

It can be used as a pendant group attached to a conjugated polymer backbone. In this role, the biphenyl moiety could be used to control the intermolecular packing of polymer chains through π-stacking, while the polar ketone group could influence solubility and film morphology. Furthermore, related ketone-containing aromatic compounds have been investigated for their emissive properties, including thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP). ktu.edu The benzophenone core is known for its efficient intersystem crossing to the triplet state. Research on isomeric derivatives of compounds like dibenzothiophen-2-yl(phenyl)methanone has shown potential in organic light-emitting diodes (OLEDs). ktu.edu By analogy, engineering the excited state properties of this compound could lead to its use as an emitter or a host material in OLEDs. The design of polymers with coplanar conformational segments is crucial for high-performance optoelectronics, and while this molecule itself is not planar, it could be used in segments of a polymer to disrupt planarity in a controlled manner, thereby tuning the electronic properties. nih.gov

Supramolecular Chemistry and Self-Assembly

The non-covalent interactions driven by the distinct functionalities within this compound make it an excellent candidate for applications in supramolecular chemistry. The interplay between π-π stacking, dipole-dipole interactions from the ketone, and potential hydrogen bonding directs its assembly into ordered, higher-level structures.

Design Principles for Non-Covalent Interactions (e.g., π-π Stacking)

Non-covalent interactions are fundamental to molecular recognition and self-assembly. nih.gov The primary non-covalent interaction relevant to this compound is π-π stacking. The molecule contains three aromatic rings, providing ample surface area for such interactions. These can be categorized based on the geometry of interaction, such as parallel-displaced or T-shaped configurations, which are generally more stable than a face-to-face parallel stack. nih.gov

The design principles for utilizing these interactions are governed by the molecule's inherent structure:

Electron Distribution: The electron-rich centers of the phenyl and biphenyl rings can interact with electron-deficient aromatic systems or with cations (cation-π interactions). nih.gov

Steric Hindrance: The 2-position substitution on the biphenyl ring creates significant steric hindrance, forcing a dihedral angle between the two rings of the biphenyl unit and between the phenyl and biphenyl groups. In the related compound, (Biphenyl-4-yl)(phenyl)methanone, the dihedral angle between the two rings of the biphenyl unit is 8.0°, while the angle between the two rings connected by the carbonyl is a much larger 51.74°. researchgate.net This inherent twist prevents the entire molecule from being planar, which favors displaced or T-shaped stacking over a fully overlapping arrangement.

Polarity: The polar ketone group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor, adding another layer of control over the assembly process beyond simple π-stacking.

Table 2: Key Non-Covalent Interactions in this compound

| Interaction Type | Participating Groups | Relative Strength | Geometric Dependence |

| π-π Stacking | Phenyl and Biphenyl Rings | Weak (~2-5 kcal/mol) | Highly dependent on parallel-displaced or T-shaped geometry. nih.gov |

| C-H···π | C-H bonds and aromatic faces | Weak (~1-3 kcal/mol) | T-shaped geometry. nih.gov |

| Dipole-Dipole | Carbonyl (C=O) group | Moderate | Dependent on the alignment of molecular dipoles. |

Construction of Host-Guest Systems and Molecular Recognition Scaffolds

The principles of molecular recognition are central to the development of host-guest systems, where a host molecule selectively binds a guest molecule. nih.gov this compound can serve as a fundamental building block for constructing such systems.

While the molecule itself is too small to form a cavity, it can be incorporated into larger macrocyclic structures. For instance, macrocycles made from biphenyl units, known as biphenarenes, have been shown to be versatile hosts for various guest molecules due to their large cavities and rich electronic properties. semanticscholar.org By using a functionalized this compound derivative in the synthesis of such macrocycles, one could create a host with a pre-organized, rigid architecture. The ketone group pointing into or out of the cavity would introduce a specific binding site, allowing for the recognition of guest molecules not just by size and shape, but also by their ability to interact with the polar carbonyl. This allows for the design of synthetic receptors with tailored selectivity, mimicking the highly specific interactions found in biological systems. nih.gov

Directed Self-Assembly of Biphenylen-Methanone Based Architectures

Directed self-assembly involves guiding molecules to form a specific, pre-determined structure, often on a surface or at an interface. The anisotropic nature of this compound makes it well-suited for such processes. The combination of a polar "head" (the ketone group) and a large, non-polar "body" (the aromatic rings) is reminiscent of an amphiphilic structure.

This allows for the formation of ordered monolayers on substrates. For example, on a polar surface, the ketone group could preferentially orient itself towards the substrate, leading to a vertically aligned arrangement of the biphenyl groups. On a non-polar surface like graphite, the assembly would be dominated by π-π stacking interactions between the aromatic rings and the surface, leading to a planar arrangement. By controlling the solvent, temperature, and substrate, it is possible to direct the assembly into various architectures, such as lamellar, columnar, or herringbone patterns. This control over solid-state packing is crucial for tuning the properties of thin films for applications in organic electronics and sensing. The use of guiding patterns on a substrate could further refine this assembly, a technique used for block copolymers that could be adapted for small molecules. rsc.org

Structure Property Relationship Studies of Biphenylen 2 Yl Phenyl Methanone Derivatives

Systematic Investigation of Substituent Effects on Electronic and Optical Properties

No public data is available.

Correlation Between Molecular Structure and Photophysical Characteristics

No public data is available.

No public data is available.

No public data is available.

No public data is available.

No public data is available.

Optimization of Materials Performance Based on Structural Modifications

No public data is available.

Table of Compounds Mentioned:

Conclusion and Future Research Directions

Synthesis of Key Findings and Scientific Contributions

Research into biphenylene (B1199973) and its derivatives has established the core scaffold as a unique building block in chemical synthesis. The primary scientific contribution of compounds like Biphenylen-2-yl(phenyl)methanone is the provision of a functionalized, rigid, and electronically distinct unit for constructing more complex molecular systems.

The key findings related to the broader class of biphenylene compounds, which inform the potential of this compound, are:

Unique Reactivity : The biphenylene core contains a strained central four-membered ring. This structural feature imparts unusual reactivity, particularly the ability of its C-C bonds to be cleaved by various organometallic species, opening unique synthetic pathways. elsevierpure.com

Electronic Modulation : The biphenylene unit has been successfully incorporated into larger polycyclic aromatic compounds, such as acenes, to enhance their stability by influencing electron delocalization. beilstein-journals.org The presence of the electron-withdrawing benzoyl group at the 2-position of the biphenylene core is expected to significantly modify its electronic properties compared to the unsubstituted parent molecule.

Synthetic Precursor : Functionalized biphenylenes serve as critical intermediates. The ketone moiety in this compound provides a versatile chemical handle for a wide array of subsequent transformations, including reduction, oxidation, and addition reactions, allowing for its integration into polymers, ligands, or pharmaceutical scaffolds.

The synthesis and characterization of this compound itself represents a contribution by expanding the library of available biphenylene derivatives, enabling further exploration of their structure-property relationships.

Prognosis for the Impact of this compound Research in Interdisciplinary Fields

The future impact of research into this compound and related structures is poised to be significantly interdisciplinary.

Materials Science : This is the field of most immediate impact. As a functionalized derivative of a 2D carbon allotrope, this compound could serve as a molecular model or a building block for novel carbon-rich materials. nih.gov Its predicted properties make it a candidate for research into organic semiconductors, emitters in lighting applications, and functional coatings where its unique structure could provide superior performance. mdpi.com

Organic Synthesis and Catalysis : The compound is a valuable tool for synthetic chemists. Its rigid framework can be used to construct complex, three-dimensional molecules with well-defined shapes. Furthermore, the biphenylene skeleton can act as a backbone for developing new ligands for homogeneous catalysis, with the benzoyl group potentially serving as a coordinating or modulating site. elsevierpure.com

Medicinal and Supramolecular Chemistry : While outside the immediate scope of current research, the novel and rigid scaffold of this compound makes it an attractive starting point for the design of new molecular probes, host-guest systems, or scaffolds for bioactive compounds. The development of biodegradable biphenyl (B1667301) substitutes is an emerging trend. datainsightsmarket.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.